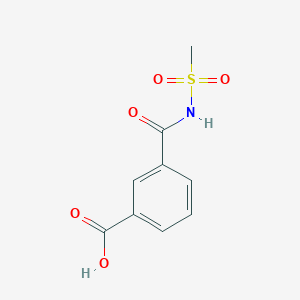
3-(Methanesulfonylcarbamoyl)benzoic acid
概要
説明
3-(Methanesulfonylcarbamoyl)benzoic acid, also known as MSB, is a chemical compound with the molecular formula C10H11NO6S. It has a molecular weight of 243.24 . The compound is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 3-(Methanesulfonylcarbamoyl)benzoic acid contains a total of 25 bonds. These include 16 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfonamide (thio-/dithio-) .Chemical Reactions Analysis
While specific chemical reactions involving 3-(Methanesulfonylcarbamoyl)benzoic acid are not available, it’s worth noting that benzoic acid can undergo acid-base reactions to convert from neutral to ionic forms .科学的研究の応用
Corrosion Inhibition
3-(Methanesulfonylcarbamoyl)benzoic acid: has been studied for its potential as a corrosion inhibitor. Research indicates that benzoic acid derivatives can enhance the corrosion resistance of materials like AISI 316 stainless steel in acidic environments . This application is crucial in industries where metal longevity and integrity are paramount.
Food Safety
In the food industry, the detection of benzoic acid additives is essential for ensuring consumer safety. Research has been conducted on using terahertz-enhanced metamaterial resonators for the high-sensitivity detection of benzoic acid additives in liquid food . This technology could revolutionize the way we monitor and maintain food quality standards.
Pharmaceutical Research
Benzoic acid derivatives, including 3-(Methanesulfonylcarbamoyl)benzoic acid , are of interest in pharmaceutical research for their potential therapeutic properties. They have been investigated for their role in glucose and lipid homeostasis, which is significant for treating metabolic disorders .
Material Science
The adsorption properties of benzoic acid on various substrates are of great interest in material science. For instance, the high adsorption of benzoic acid on single-walled carbon nanotubes has implications for developing new materials with enhanced properties .
Computational Chemistry
Theoretical studies involving 3-(Methanesulfonylcarbamoyl)benzoic acid contribute to computational chemistry, where simulations and quantum chemical calculations are performed to predict molecular behavior and interactions .
特性
IUPAC Name |
3-(methylsulfonylcarbamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5S/c1-16(14,15)10-8(11)6-3-2-4-7(5-6)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYQWQZLCQYPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=CC(=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methanesulfonylcarbamoyl)benzoic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium 4-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2858678.png)

![Tert-butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2858681.png)
![1,3-dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2858683.png)
![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2858684.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2858686.png)
![N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2858689.png)
![3-[7-chloro-2-(2,5-dimethylbenzyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide](/img/structure/B2858694.png)
![2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2858696.png)
![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2858697.png)
![2-[[1-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2858698.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2858701.png)